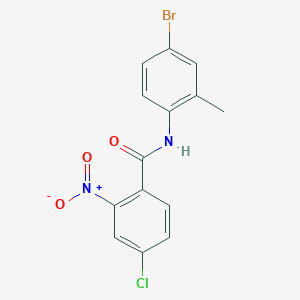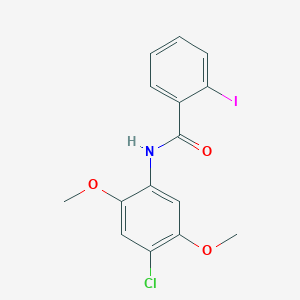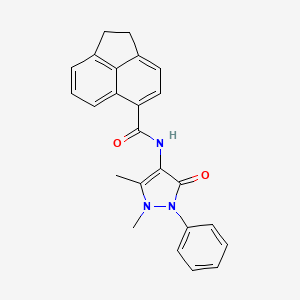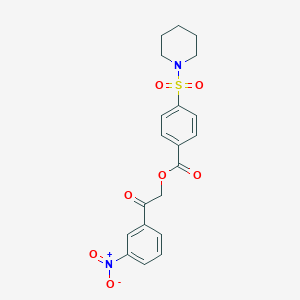![molecular formula C18H14ClN3O3S B3455731 [4-(4-Chlorophenyl)sulfanyl-3,5-dimethylpyrazol-1-yl]-(3-nitrophenyl)methanone](/img/structure/B3455731.png)
[4-(4-Chlorophenyl)sulfanyl-3,5-dimethylpyrazol-1-yl]-(3-nitrophenyl)methanone
描述
[4-(4-Chlorophenyl)sulfanyl-3,5-dimethylpyrazol-1-yl]-(3-nitrophenyl)methanone is a complex organic compound characterized by its unique structure, which includes a chlorophenyl group, a sulfanyl group, and a nitrophenyl group attached to a pyrazole ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of [4-(4-Chlorophenyl)sulfanyl-3,5-dimethylpyrazol-1-yl]-(3-nitrophenyl)methanone typically involves multiple steps, starting with the preparation of the pyrazole ring. The chlorophenyl and nitrophenyl groups are then introduced through substitution reactions. The sulfanyl group is added via a thiolation reaction. The specific reaction conditions, such as temperature, solvents, and catalysts, vary depending on the desired yield and purity of the final product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and cost-effectiveness. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and scalability of the production process.
化学反应分析
Types of Reactions
[4-(4-Chlorophenyl)sulfanyl-3,5-dimethylpyrazol-1-yl]-(3-nitrophenyl)methanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperoxybenzoic acid.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amino derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学研究应用
Chemistry
In chemistry, [4-(4-Chlorophenyl)sulfanyl-3,5-dimethylpyrazol-1-yl]-(3-nitrophenyl)methanone is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.
Biology
In biological research, this compound can be used as a probe to study enzyme interactions and metabolic pathways. Its structural features make it a valuable tool for investigating the mechanisms of enzyme inhibition and activation.
Medicine
In medicine, this compound has potential applications as a therapeutic agent. Its ability to interact with specific molecular targets makes it a candidate for drug development, particularly in the treatment of diseases involving oxidative stress and inflammation.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as enhanced stability or reactivity. Its applications may extend to the production of specialty chemicals and advanced materials.
作用机制
The mechanism of action of [4-(4-Chlorophenyl)sulfanyl-3,5-dimethylpyrazol-1-yl]-(3-nitrophenyl)methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structural features allow it to bind to these targets, modulating their activity and triggering specific biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.
相似化合物的比较
Similar Compounds
- 2-tert-Butyl-6-(5-chloro-2H-benzotriazol-2-yl)-4-methylphenol
- 3-Methoxyphenylboronic acid
Uniqueness
Compared to similar compounds, [4-(4-Chlorophenyl)sulfanyl-3,5-dimethylpyrazol-1-yl]-(3-nitrophenyl)methanone stands out due to its unique combination of functional groups. This combination provides distinct reactivity and interaction profiles, making it a versatile compound for various scientific and industrial applications.
属性
IUPAC Name |
[4-(4-chlorophenyl)sulfanyl-3,5-dimethylpyrazol-1-yl]-(3-nitrophenyl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14ClN3O3S/c1-11-17(26-16-8-6-14(19)7-9-16)12(2)21(20-11)18(23)13-4-3-5-15(10-13)22(24)25/h3-10H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MGSNFEPBYBCMNL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C(=O)C2=CC(=CC=C2)[N+](=O)[O-])C)SC3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14ClN3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![1-{[1,1'-BIPHENYL]-4-CARBONYL}-4-(4-FLUOROPHENYL)PIPERAZINE](/img/structure/B3455678.png)
![2-(4-chlorophenyl)-1,3-dioxo-2,3-dihydro-1H-benzo[de]isoquinoline-6-carboxylic acid](/img/structure/B3455686.png)


![N-[4-chloro-3-(5,6-dimethyl-1,3-benzoxazol-2-yl)phenyl]-4-methoxybenzamide](/img/structure/B3455717.png)
![N-[4-chloro-3-(5,6-dimethyl-1,3-benzoxazol-2-yl)phenyl]-3,4,5-trimethoxybenzamide](/img/structure/B3455725.png)
![1-[5-(3,4-dichlorophenyl)-2-furyl]-5-(2-furyl)-1,4-pentadien-3-one](/img/structure/B3455744.png)
![N-phenyl-N-[4-(1-pyrrolidinylcarbonyl)benzyl]methanesulfonamide](/img/structure/B3455752.png)
![N-[4-(4-morpholinylcarbonyl)benzyl]-N-phenylmethanesulfonamide](/img/structure/B3455753.png)
![4-{[(methylsulfonyl)(phenyl)amino]methyl}-N-(2-phenylethyl)benzamide](/img/structure/B3455754.png)
![N-(3-acetylphenyl)-4-{[(methylsulfonyl)(phenyl)amino]methyl}benzamide](/img/structure/B3455762.png)
